molecular formula C24H34N6O7 B14233248 L-Tryptophyl-L-isoleucylglycylglycyl-L-serine CAS No. 823233-54-1

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine

Cat. No.: B14233248
CAS No.: 823233-54-1
M. Wt: 518.6 g/mol
InChI Key: UIJOVFUSZRJHDQ-CZBBOPSRSA-N
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Description

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine is a peptide compound composed of the amino acids L-tryptophan, L-isoleucine, glycine, and L-serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-isoleucylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC to form an active ester.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

    Oxidation: Kynurenine and other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-isoleucylglycylglycyl-L-serine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger various cellular responses, such as signal transduction, enzyme activation, or inhibition.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophyl-L-isoleucylglycylglycyl-L-alanine: Similar structure but with alanine instead of serine.

    L-Tryptophyl-L-isoleucylglycylglycyl-L-threonine: Similar structure but with threonine instead of serine.

Uniqueness

L-Tryptophyl-L-isoleucylglycylglycyl-L-serine is unique due to its specific sequence and the presence of serine, which can impart distinct biochemical properties, such as phosphorylation potential and specific binding interactions.

Properties

CAS No.

823233-54-1

Molecular Formula

C24H34N6O7

Molecular Weight

518.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H34N6O7/c1-3-13(2)21(23(35)28-10-19(32)27-11-20(33)29-18(12-31)24(36)37)30-22(34)16(25)8-14-9-26-17-7-5-4-6-15(14)17/h4-7,9,13,16,18,21,26,31H,3,8,10-12,25H2,1-2H3,(H,27,32)(H,28,35)(H,29,33)(H,30,34)(H,36,37)/t13-,16-,18-,21-/m0/s1

InChI Key

UIJOVFUSZRJHDQ-CZBBOPSRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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